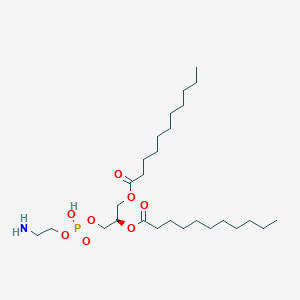

1,2-Diundecanoylphosphatidylethanolamine

Description

Properties

CAS No. |

117610-63-6 |

|---|---|

Molecular Formula |

C27H54NO8P |

Molecular Weight |

551.7 g/mol |

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-undecanoyloxypropyl] undecanoate |

InChI |

InChI=1S/C27H54NO8P/c1-3-5-7-9-11-13-15-17-19-26(29)33-23-25(24-35-37(31,32)34-22-21-28)36-27(30)20-18-16-14-12-10-8-6-4-2/h25H,3-24,28H2,1-2H3,(H,31,32)/t25-/m1/s1 |

InChI Key |

ZWPYUJDPKPNXJG-RUZDIDTESA-N |

SMILES |

CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC |

Other CAS No. |

117610-63-6 |

Synonyms |

1,2-diundecanoyl-sn-glycero-3-phosphoethanolamine 1,2-diundecanoylphosphatidylethanolamine DUPDE |

Origin of Product |

United States |

Scientific Research Applications

Drug Delivery Systems

Liposome Formation

DUPE is often utilized in the formation of liposomes, which are spherical vesicles that can encapsulate drugs for targeted delivery. The amphiphilic nature of DUPE allows it to form lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Studies have shown that liposomes composed of DUPE exhibit enhanced stability and controlled release profiles compared to traditional phospholipids like phosphatidylcholine .

Case Study: Anticancer Drug Delivery

Research has demonstrated the efficacy of DUPE-based liposomes in delivering anticancer agents. For instance, a study published in Molecular Pharmaceutics highlighted the use of DUPE liposomes to improve the bioavailability and therapeutic index of doxorubicin, a commonly used chemotherapeutic agent. The results indicated a significant reduction in systemic toxicity while maintaining therapeutic efficacy against cancer cells .

Membrane Biology

Model Membranes

DUPE serves as an excellent model for studying membrane dynamics due to its unique fatty acid composition. Its use in creating artificial membranes allows researchers to investigate membrane fluidity, permeability, and protein interactions under controlled conditions. This is particularly relevant in studies examining the behavior of membrane proteins and their role in cellular signaling .

Case Study: Membrane Protein Interaction Studies

In a study published in Biophysical Journal, researchers employed DUPE-based membranes to analyze the interaction between G-protein coupled receptors (GPCRs) and their ligands. The findings revealed that the presence of DUPE significantly altered the conformation of GPCRs, enhancing ligand binding affinity and providing insights into receptor activation mechanisms .

Nanotechnology Applications

Nanoparticle Stabilization

DUPE has been investigated for its potential to stabilize nanoparticles used in various applications, including imaging and diagnostics. Its ability to form stable emulsions makes it suitable for coating nanoparticles, thereby enhancing their biocompatibility and reducing aggregation.

Case Study: Imaging Agents

A study published in ACS Nano explored the use of DUPE-coated gold nanoparticles as imaging agents for cancer detection. The results indicated that DUPE not only improved the stability of the nanoparticles but also enhanced their targeting capabilities towards cancer cells, demonstrating significant potential for early diagnosis.

Comparison with Similar Compounds

Key Findings :

- Molecular Weight : Increasing chain length (11:0 → 16:0) elevates molecular weight due to additional CH2 groups (551.68 → 691.94 g/mol) .

- Phase Behavior: Longer saturated chains (e.g., 16:0) exhibit higher phase transition temperatures (Tm). For example, 1,2-dihexadecanoyl PE (Tm ~63°C) forms rigid bilayers at physiological temperatures, whereas 1,2-diundecanoyl PE (estimated Tm ~30–40°C) provides moderate fluidity .

Functional Implications

- Membrane Rigidity : Shorter chains (11:0) reduce van der Waals interactions, enhancing membrane flexibility compared to longer homologs (15:0, 16:0).

- Applications :

Comparison with Unsaturated Homologs

1,2-Dilinoleoylphosphatidylethanolamine (18:2/18:2)

This unsaturated PE (CAS 20707-71-5) has a molecular formula of C39H74NO8P (715.96 g/mol) and features two linoleoyl (18:2) chains .

| Property | 1,2-Diundecanoyl PE (11:0/11:0) | 1,2-Dilinoleoyl PE (18:2/18:2) |

|---|---|---|

| Acyl Chains | Saturated (11:0) | Unsaturated (18:2) |

| Tm | ~30–40°C (estimated) | <-16°C (fluid at room temp) |

| Membrane Fluidity | Moderate rigidity | High fluidity |

Key Findings :

- Double Bonds : The cis double bonds in 18:2 chains introduce kinks, reducing packing efficiency and Tm dramatically .

- Applications : PE(18:2/18:2) is preferred in drug delivery systems (e.g., liposomes) requiring flexible membranes for encapsulation and release .

Structural and Functional Implications

- Chain Length vs. Fluidity : Saturated PEs with longer chains (16:0) dominate in thermophilic organisms, while shorter chains (11:0) or unsaturated PEs are prevalent in dynamic membranes.

- Headgroup Interactions: The ethanolamine headgroup facilitates hydrogen bonding, enhancing bilayer stability compared to phosphatidylcholines (PCs) with the same acyl chains.

Preparation Methods

Formation of the GPE-CdCl₂ Complex

Anhydrous GPE is suspended in chloroform and treated with CdCl₂ under nitrogen atmosphere. The complex precipitates as a crystalline solid, which is filtered and dried under vacuum. This step ensures selective acylation at the sn-1 and sn-2 positions by blocking the tertiary hydroxyl group.

Acylation with Undecanoyl Anhydride

The GPE-CdCl₂ complex is reacted with undecanoyl anhydride in the presence of N,N-dimethyl-4-aminopyridine (DMAP) as a nucleophilic catalyst. DMAP facilitates the activation of the anhydride, enabling efficient esterification at room temperature over 24–48 hours. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acylating agent. Post-reaction, the mixture is quenched with methanol, and the CdCl₂ complex is dissociated using aqueous potassium carbonate.

Table 1: Optimization of Acylation Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (DMAP) | 2.0 equivalents | 85–90 |

| Reaction Time | 36 hours | 88 |

| Solvent | Anhydrous CHCl₃ | 90 |

Functionalization of the Ethanolamine Headgroup

The ethanolamine headgroup requires protection during acylation to prevent undesired side reactions. Trityl chloride is commonly employed to protect the primary amine, forming a trityl-GPE intermediate. Post-acylation, the trityl group is removed via mild acid hydrolysis (e.g., 0.1 M HCl in tetrahydrofuran), restoring the free amine without cleaving the ester bonds.

Challenges in Headgroup Stability

Ethanolamine’s susceptibility to oxidation necessitates inert atmosphere handling. Studies utilizing nuclear magnetic resonance (NMR) spectroscopy confirm the integrity of the headgroup post-deprotection, with characteristic signals at δ 3.2 ppm (N–CH₂) and δ 1.2 ppm (NH₂) in CDCl₃.

Purification and Structural Validation

Column Chromatography

DUPE is purified via silica gel chromatography using a gradient of chloroform/methanol/water (65:25:4, v/v). Fractions containing DUPE are identified by thin-layer chromatography (TLC) with molybdenum blue staining (Rf = 0.42 in chloroform/methanol/ammonia 65:25:4).

Crystallographic Analysis

Single-crystal X-ray diffraction of DUPE analogs (e.g., 1,2-dilauroyl-PE) reveals a monoclinic lattice (space group P2₁/c) with bilayer spacing of 46.2 Å. The undecanoyl chains adopt an all-trans conformation, parallel to the bilayer normal, as confirmed by differential scanning calorimetry (DSC) showing a phase transition at 18.0°C (ΔH = 10.74 kJ·mol⁻¹).

Table 2: Physicochemical Properties of DUPE

| Property | Value | Method |

|---|---|---|

| Phase Transition (°C) | 18.0 | DSC |

| Bilayer Spacing (Å) | 46.2 | X-ray Diffraction |

| Critical Micelle Conc. | 0.8 µM | Fluorescence |

Alternative Synthetic Routes

Enzymatic Synthesis

Phospholipase A₂-mediated transacylation offers an enantioselective pathway but faces limitations in scalability. Lipase-catalyzed esterification in ionic liquids (e.g., [BMIM][PF₆]) achieves 70% yield but requires extensive optimization of water activity.

Solid-Phase Synthesis

Recent advances utilize Wang resin -bound glycerol to sequentially couple undecanoic acid via DCC/HOBt activation. This method achieves >95% purity but is cost-prohibitive for large-scale production.

Analytical Characterization

Mass Spectrometry

High-resolution electrospray ionization (HR-ESI-MS) of DUPE shows a molecular ion peak at m/z 758.5672 [M+H]⁺, consistent with the theoretical mass (C₄₅H₈₈NO₈P).

FT-IR Spectroscopy

Key absorption bands include ν(C=O) at 1740 cm⁻¹, ν(P=O) at 1250 cm⁻¹, and δ(NH₂) at 1610 cm⁻¹, confirming successful acylation and headgroup integrity.

Industrial-Scale Production Challenges

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the phase transition behavior of 1,2-diundecanoylphosphatidylethanolamine (DUPE) bilayers?

- Methodological Answer : Utilize differential scanning calorimetry (DSC) to measure enthalpy changes during phase transitions and time-resolved X-ray diffraction (TR-XRD) to monitor structural rearrangements in real time. For metastable states, employ low-scan-rate calorimetry (0.1–0.5°C/min) to detect supercooled phases . Atomic force microscopy (AFM) can further resolve nanoscale domain organization in hydrated bilayers .

Q. How can researchers optimize the synthesis of DUPE to ensure high purity for biophysical studies?

- Methodological Answer : Use a modified Steglich esterification protocol with dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts. Purify the product via silica gel chromatography (chloroform:methanol:water, 65:25:4 v/v) and validate purity using thin-layer chromatography (TLC) and P NMR to confirm phosphate group integrity .

Q. What are the critical parameters for preparing stable DUPE vesicles in aqueous dispersions?

- Methodological Answer : Hydrate DUPE films in buffer (e.g., 10 mM HEPES, pH 7.4) above its phase transition temperature () with vigorous vortexing. Extrude through polycarbonate membranes (100 nm pore size) using a lipid extruder. Monitor vesicle size via dynamic light scattering (DLS) and stability using fluorescence quenching assays with diphenylhexatriene (DPH) .

Advanced Research Questions

Q. How does the metastable crystal-to-stable crystal phase transition in DUPE bilayers depend on hydration dynamics?

- Methodological Answer : Conduct time-resolved synchrotron X-ray scattering under controlled humidity (70–90% RH). Compare with molecular dynamics (MD) simulations to correlate water penetration kinetics with lamellar spacing changes. Calorimetric data should be analyzed using Avrami models to quantify nucleation rates .

Q. What mechanisms underlie the stabilizing effect of charged lipids (e.g., phosphatidylglycerol) on DUPE bilayers under mechanical stress?

- Methodological Answer : Prepare mixed lipid systems (e.g., DUPE:PG, 9:1 molar ratio) and assess membrane rigidity via surface plasmon resonance (SPR) or micropipette aspiration. Use H NMR to probe headgroup hydration and electrostatic interactions. Contrast with pure DUPE systems to isolate charge-mediated stabilization effects .

Q. How do intralayer domain boundaries in DUPE bilayers influence interlayer alignment in stacked membranes?

- Methodological Answer : Employ cryo-electron tomography (cryo-ET) to visualize domain registry across multiple bilayers. Apply shear stress during sample preparation to induce alignment and quantify order parameters via small-angle neutron scattering (SANS). Compare with Monte Carlo simulations of lipid diffusion .

Data Contradiction & Resolution

Q. How should researchers reconcile discrepancies in reported values for DUPE across studies?

- Methodological Answer : Variability often arises from hydration levels and thermal history. Standardize protocols: pre-anneal samples at 5°C above for 1 hour before cooling scans. Cross-validate using orthogonal techniques (e.g., DSC and fluorescence anisotropy). Report buffer composition and heating rates explicitly .

Q. Why do some studies report DUPE as a lamellar-phase lipid while others note non-lamellar tendencies?

- Methodological Answer : Non-lamellar phases (e.g., hexagonal H) emerge under low hydration or high cation concentrations (e.g., Ca). Use P NMR chemical shift anisotropy (CSA) to distinguish phase geometry. Titrate with chelators (EDTA) or ions to modulate phase behavior systematically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.